An In-depth Technical Guide to 5-Amino-2-chlorobenzoic Acid: Synthesis, Properties, and Applications in Modern Research
An In-depth Technical Guide to 5-Amino-2-chlorobenzoic Acid: Synthesis, Properties, and Applications in Modern Research
A Note on Chemical Nomenclature: Initial searches for "5-(2-Aminoethyl)-2-chlorobenzoic acid" did not yield a known chemical entity with established data. This guide will therefore focus on the structurally related and well-documented compound, 5-Amino-2-chlorobenzoic acid , a vital building block in pharmaceutical and chemical synthesis. It is presumed that this is the compound of interest for researchers in the field.
Introduction and Core Compound Identification
5-Amino-2-chlorobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, combined with the electronic influence of the chloro-substituent, makes it a versatile reagent in organic chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications in drug discovery and materials science.
The primary identifiers for this compound are:
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis and research. The key properties of 5-Amino-2-chlorobenzoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 171.58 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 184-188 °C | [1] |
| Boiling Point | 373.3 °C at 760 mmHg (estimated) | [1] |
| Density | 1.5 g/cm³ | [1] |
| Solubility | Soluble in water, slightly soluble in DMSO and Methanol. | |
| InChI Key | GVCFFVPEOLCYNN-UHFFFAOYSA-N | [2][4] |
| SMILES | Nc1ccc(Cl)c(c1)C(O)=O | [2][4] |
These properties indicate a stable, high-melting solid, characteristic of aromatic compounds with hydrogen bonding capabilities. Its solubility profile suggests its utility in a range of solvent systems, from aqueous to polar aprotic.
Synthesis of 5-Amino-2-chlorobenzoic Acid
The most common and efficient laboratory-scale synthesis of 5-Amino-2-chlorobenzoic acid involves the reduction of the corresponding nitro compound, 2-chloro-5-nitrobenzoic acid. This transformation is a cornerstone of aromatic chemistry, and its successful execution relies on careful control of reaction conditions.
Reaction Principle: Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a fundamental reduction reaction. While various reducing agents can accomplish this, a common and effective method involves the use of a metal in an acidic medium. The protocol described here utilizes zinc dust in the presence of acetic acid, which provides a robust and high-yielding route to the desired product.
Experimental Protocol: Synthesis via Zinc Reduction
This protocol is adapted from established literature procedures and provides a reliable method for the preparation of 5-Amino-2-chlorobenzoic acid.[5]
Materials:
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2-chloro-5-nitrobenzoic acid (0.1 mole, 20.2 g)
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Sodium carbonate (Na₂CO₃)
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Acetic acid (40% aqueous solution)
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Zinc dust (100 g)
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Hydrochloric acid (HCl) for acidification
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Deionized water
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Reaction vessel (3-liter capacity recommended to manage foaming)
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Heating mantle and magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel)
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pH indicator paper
Procedure:
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Preparation of the Nitrobenzoate Solution: In a suitable beaker, dissolve 20.2 g (0.1 mole) of 2-chloro-5-nitrobenzoic acid in 70 mL of water containing 5.5 g of sodium carbonate. Stir until a clear solution is obtained.
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Acidification: Carefully acidify the solution by the dropwise addition of 10 mL of 40% acetic acid.
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Preparation of the Reducing Slurry: In a 3-liter reaction vessel equipped with a stirrer, prepare a suspension of 100 g of zinc dust in 250 mL of water. To this, add 4 mL of 40% acetic acid.
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Reduction Reaction: Heat the zinc slurry to boiling. To the boiling suspension, add the acidified nitrobenzoate solution dropwise over a period of approximately 30 minutes. Caution: This reaction can be exothermic and may produce significant foaming; a large reaction vessel is crucial.
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Reaction Monitoring and Completion: Continue to boil and stir the reaction mixture for approximately 2 hours. The disappearance of the yellow color of the nitro compound is an indicator of reaction progression.
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Work-up: After the reduction is complete, add 5 g of sodium carbonate to the reaction mixture to precipitate excess zinc salts.
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Filtration: Filter the hot solution to remove the zinc dust and other insoluble materials.
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Concentration and Precipitation: Evaporate the filtrate to a volume of approximately 200 mL. While stirring, carefully acidify the solution with hydrochloric acid until the product precipitates. Avoid a large excess of acid.
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Isolation and Purification: Collect the precipitated 5-Amino-2-chlorobenzoic acid by filtration, wash with cold water, and dry. The typical yield is around 92%.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Amino-2-chlorobenzoic acid.
Applications in Drug Development and Chemical Synthesis
5-Amino-2-chlorobenzoic acid is a valuable precursor in several areas of chemical research and development.
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Pharmaceutical Intermediates: It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of 2-chloro-5-iodobenzoic acid, which is a precursor for SGLT-2 inhibitors like dapagliflozin and empagliflozin, used in the treatment of type 2 diabetes.[1]
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Agrochemicals: The structural motif of this compound is found in certain classes of herbicides and pesticides. Its reactivity allows for the introduction of various pharmacophores relevant to crop protection.
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Dye and Pigment Industry: The amino and carboxylic acid groups are reactive handles for the synthesis of specialty dyes and pigments.
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Material Science: This compound can be explored for the creation of novel polymers and materials, potentially enhancing properties such as thermal stability and chemical resistance.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-chlorobenzoic acid.
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GHS Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended.[2]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
5-Amino-2-chlorobenzoic acid is a foundational building block in organic synthesis with significant implications for the pharmaceutical and chemical industries. Its well-defined properties and reliable synthesis make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemistry and handling is paramount to leveraging its full potential in the creation of novel and functional molecules.
References
- PubChem. (n.d.). Ethyl 5-amino-2-chlorobenzoate. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Amino-2-chlorobenzoic acid.
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PubChem. (n.d.). 5-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Chem-Impex. (n.d.). 2-Amino-5-chlorobenzoic acid.
- ChemScene. (n.d.). Ethyl 5-amino-2-chlorobenzoate.
- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.
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PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]
- Carl ROTH. (n.d.). 5-Amino-2-chlorobenzoic acid, 50 g.
- Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis.
- The Journal of Organic Chemistry. (2026, February 12). Ahead of Print. ACS Publications.
